(±)16(17)-EpDPA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

However, to assist you with scientific research, here are some insights from the papers that might be indirectly related or useful:

Differential Frequencies of p16(INK4a) Promoter Hypermethylation in Lung Cancer : This study investigated the frequency of genetic alterations in chronic smokers and lung cancer patients. While not directly related to "(±)16(17)-EpDPA", it provides insights into genetic changes in lung cancer, which could be useful for research into cancer therapies (Kersting et al., 2000).

Convergence of Ethernet PON and IEEE 802.16 Broadband Access Networks : This paper discusses the integration of optical networks with wireless communications. Although it does not address "(±)16(17)-EpDPA", the techniques and technology discussed could be applicable in research settings, especially in data transmission and network infrastructure (Yang et al., 2009).

Structural Studies of the Molybdenum Center of Human Sulfite Oxidase : This study, focusing on electron paramagnetic resonance (EPR) investigation of a mutant of human sulfite oxidase, might offer methodological insights into the study of complex molecular structures, potentially applicable to research on "(±)16(17)-EpDPA" (Astashkin et al., 2008).

The Emergence of Translational Epidemiology : This paper discusses the application of epidemiology in translational research, which might provide a framework for applying findings from basic scientific research, possibly including those related to "(±)16(17)-EpDPA", to clinical settings (Khoury et al., 2010).

Optical Spin Polarization of a Narrow Linewidth Electron Spin Qubit : This research, though not directly relevant, could offer insights into the advanced techniques in spectroscopy, potentially useful for studying the molecular structure and behavior of compounds like "(±)16(17)-EpDPA" (Qiu et al., 2022).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (±)16(17)-EpDPA can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the formation of a cyclic intermediate through a Wittig reaction and subsequent reduction of the resulting aldehyde to an alcohol. This intermediate is then subjected to a series of reactions to produce the final product.", "Starting Materials": ["Methyl 2-(bromomethyl)-3-oxopentanoate", "Methyl 2-(chloromethyl)-3-oxopentanoate", "Sodium hydride", "Triethyl phosphonoacetate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Diethyl ether", "Tetrahydrofuran", "Acetone", "Hexanes"], "Reaction": ["Step 1: React Methyl 2-(bromomethyl)-3-oxopentanoate with sodium hydride in dry tetrahydrofuran to form the corresponding enolate ion.", "Step 2: Add triethyl phosphonoacetate to the reaction mixture and heat to form the Wittig reagent.", "Step 3: React the Wittig reagent with Methyl 2-(chloromethyl)-3-oxopentanoate to form the cyclic intermediate.", "Step 4: Reduce the aldehyde group in the cyclic intermediate using sodium borohydride in methanol to form the alcohol.", "Step 5: Deprotect the alcohol using sodium hydroxide in ethanol to remove the methyl ester group.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product using diethyl ether.", "Step 7: Purify the product using column chromatography with a mixture of acetone and hexanes as the eluent."] } | |

Numéro CAS |

155073-46-4 |

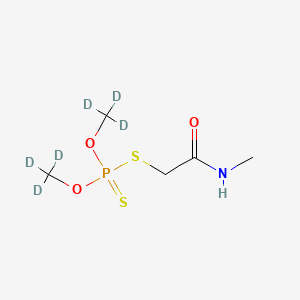

Formule moléculaire |

C22H32O3 |

Poids moléculaire |

344.5 |

InChI |

InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |

Clé InChI |

BCTXZWCPBLWCRV-QCAYAECISA-N |

SMILES |

CC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CC/C=CCCC(O)=O |

Synonymes |

(±)16,17 EDP; (±)16,17-epoxy Docosapentaenoic Acid; (±)16,17-epoxy DPA; (±)16,17-EpDPE |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that inhibiting soluble epoxide hydrolase (sEH) with TPPU led to an increase in (±)16(17)-EpDPA levels in the hippocampus. What is the significance of this finding in relation to seizure activity?

A1: While the exact mechanisms are still under investigation, the research suggests that (±)16(17)-EpDPA, alongside other epoxy fatty acids like EETs, may play a role in reducing seizure activity. This is supported by the observed increase in (±)16(17)-EpDPA levels alongside a decrease in seizure frequency in the TPPU-treated group []. Further research is needed to understand the precise mechanisms by which (±)16(17)-EpDPA might exert anti-seizure effects.

Q2: The study focuses on several epoxy fatty acids. What is the connection between (±)16(17)-EpDPA and the more prominently mentioned EETs in the context of sEH inhibition?

A2: Both (±)16(17)-EpDPA and EETs are substrates of sEH, the enzyme targeted by the TPPU treatment []. Inhibiting sEH leads to increased levels of both (±)16(17)-EpDPA and EETs, suggesting a potential combined contribution to the observed anti-seizure effects. This highlights the complexity of epoxy fatty acid signaling and warrants further investigation into the individual and synergistic roles of these molecules in seizure modulation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

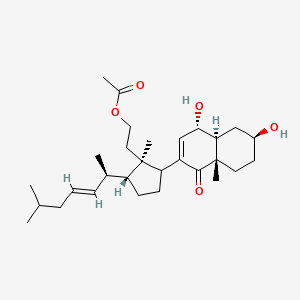

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)

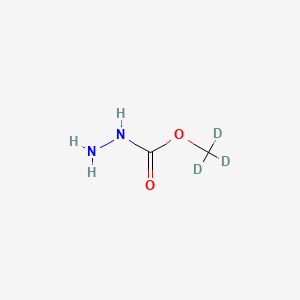

![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)